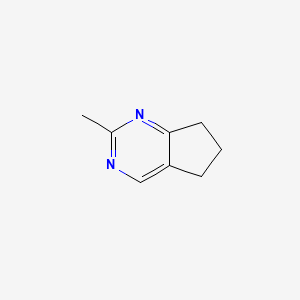

2-甲基-5,6-环戊并嘧啶

描述

2-Methyl-5,6-cyclopentapyrimidine, also known as 2-methyl-5,6-trimethylenepyrimidine or 2-methyl-6,7-dihydro-5H-cyclopentapyrimidine (MeCPP), is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.18 g/mol.

Molecular Structure Analysis

The molecular structure of 2-Methyl-5,6-cyclopentapyrimidine is not explicitly provided in the search results .科学研究应用

抗病毒活性

一项研究探索了各种 2,4-二氨基-6-羟基嘧啶的合成,包括 2,4-二氨基-5-甲基-6-[2-(膦酰甲氧基)乙氧基]嘧啶等衍生物,以了解其潜在的抗病毒特性。这些化合物在细胞培养中对逆转录病毒复制表现出显着的抑制作用,特别是对人类免疫缺陷病毒和莫洛尼鼠肉瘤病毒,突出了它们作为抗逆转录病毒剂的潜力 (霍科娃等,2003)。

抗菌活性

由 6-氨基-1-甲基-2-硫尿嘧啶等化合物合成的新型 2-硫代黄嘌呤和二嘧啶吡啶衍生物显示出显着的抗菌活性。这些化合物通过一系列化学反应,测试了它们对各种微生物的最低抑菌浓度 (MIC) (埃尔-卡柳比等,2015)。

抗菌活性

从 6-甲基 2-硫尿嘧啶合成新型 (1,3-恶氮杂环) 衍生物的研究表明具有显着的抗菌活性。这些新合成的化合物针对各种细菌菌株进行了测试,显示出作为潜在抗菌剂的良好效果 (穆罕默德等,2017)。

抗 CMV 和抗 HIV 活性

一项针对核苷的亚甲基环丙烷类似物的研究,包括 2,2-双(羟甲基)亚甲基环丙烷衍生物,揭示了潜在的抗病毒活性。这些化合物对人类和鼠类巨细胞病毒 (HCMV 和 MCMV) 有效,并对包括 HIV 在内的其他病毒表现出不同水平的效力 (周等,2004)。

抗锥虫病和抗疟疾活性

由非环材料制备的新型 2-氨基嘧啶衍生物对罗得西亚锥虫 (昏睡病的病原体) 和恶性疟原虫 NF54 (疟疾) 表现出显着的体外活性。这项研究突出了这些化合物治疗寄生虫感染的潜力 (霍费尔纳等,2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-9-5-7-3-2-4-8(7)10-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRHLWFQNOLTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2CCCC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189818 | |

| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36274-29-0 | |

| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036274290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

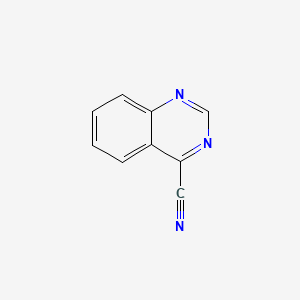

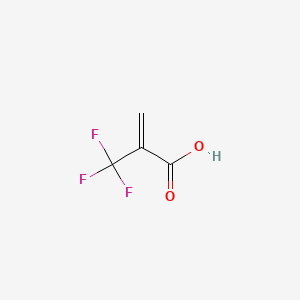

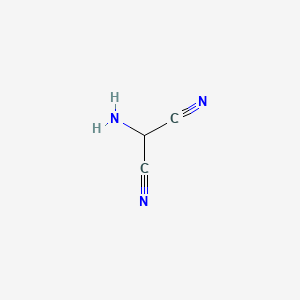

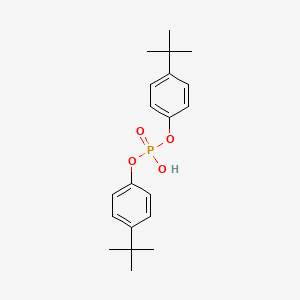

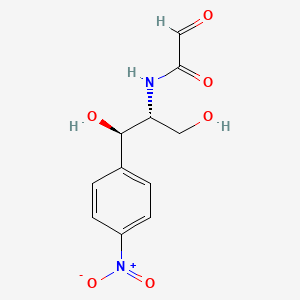

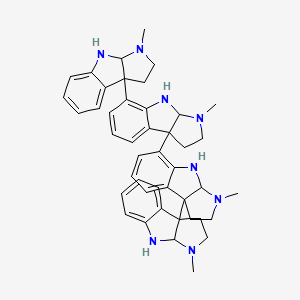

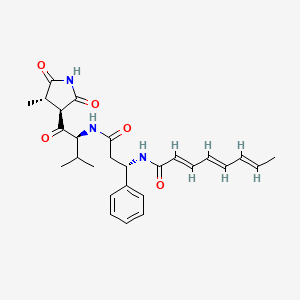

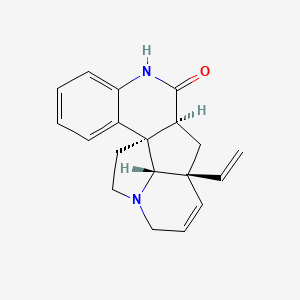

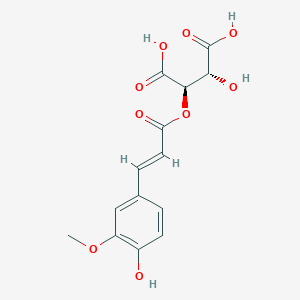

Feasible Synthetic Routes

Q & A

Q1: What are the acute toxic effects of MCPP?

A1: MCPP exhibits moderate toxicity in rats. Oral administration of MCPP resulted in a lethal dose (LD50) of 90 mg/kg. [] Rats displayed severe convulsions at doses of 130 mg/kg and above. [] Lower doses (90 mg/kg) led to excessive salivation, hyperactivity, and twitching. [] Liver damage was observed at doses as low as 17 mg/kg. [] Inhalation exposure proved highly toxic, with an approximate lethal concentration (LC50) of 9 ppm in rats after a single 4-hour exposure. [] Convulsions were noted at this concentration but not at 2 ppm. []

Q2: How does MCPP interact with the body at the cellular level?

A2: While the exact mechanism of action of MCPP remains unclear, histological examination of rats exposed to 1 ppm MCPP revealed dilation of blood vessels and hyperemia in various organs. [] This suggests that MCPP might affect vascular tone and blood flow. Further research is crucial to understand the specific cellular and molecular targets of MCPP and its downstream effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil](/img/structure/B1212251.png)

![6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1212262.png)

![6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one](/img/structure/B1212263.png)

![2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide](/img/structure/B1212264.png)

![9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide](/img/structure/B1212265.png)